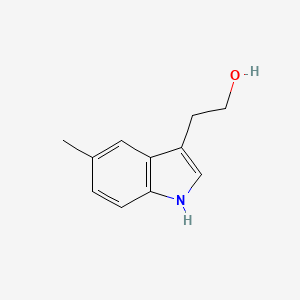

1H-Indole-3-ethanol, 5-methyl-

Description

General Significance of the Indole (B1671886) Nucleus in Organic and Medicinal Chemistry Research

The indole nucleus, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone in the fields of organic and medicinal chemistry. Current time information in Bangalore, IN.psu.edu This scaffold is prevalent in a vast number of natural products, pharmaceuticals, and agrochemicals. Its structural resemblance to the amino acid tryptophan makes it a key component in numerous biological processes. nih.gov In medicinal chemistry, the indole core is considered a "privileged scaffold" because it can bind to a wide variety of biological receptors and enzymes with high affinity. psu.edu This versatility has led to the development of numerous indole-containing drugs with a broad spectrum of therapeutic activities, including anticancer, anti-inflammatory, antiviral, and antidepressant effects. nih.govtandfonline.com The electron-rich nature of the indole ring system makes it reactive towards electrophiles, particularly at the C3 position, allowing for diverse chemical modifications to fine-tune its biological activity. chim.it

Overview of Indole-3-ethanol Derivatives: Historical Context and Biosynthetic Relevance

Indole-3-ethanol, commonly known as tryptophol (B1683683), is a significant natural indole derivative. It was first identified in nature and is produced by various organisms, including plants, fungi, and bacteria, primarily through the metabolism of tryptophan. nih.gov Biosynthetically, tryptophan is often converted to indole-3-pyruvic acid or indole-3-acetaldehyde, which is then reduced to form tryptophol. This compound plays a role in microbial communication as a quorum-sensing molecule, influencing processes like biofilm formation and fungal morphogenesis. nih.gov Historically, research into tryptophol and its derivatives has been driven by their presence in fermented beverages and their roles as plant growth regulators. mdma.ch In medicinal chemistry, tryptophol serves as a crucial precursor for the synthesis of more complex, pharmacologically active molecules. psu.edu

Rationale for Dedicated Academic Research on 1H-Indole-3-ethanol, 5-methyl-

Dedicated academic research specifically focused on 1H-Indole-3-ethanol, 5-methyl- as a primary subject is limited in the available literature. It is most frequently documented as a chemical intermediate in the synthesis of more complex molecules. For instance, it has been used as a starting material for the creation of spirocyclic cyclohexane (B81311) derivatives intended for pharmacological evaluation. The study of this specific compound is often embedded within broader research programs that explore the structure-activity relationships of a series of substituted indole derivatives. The rationale for its use in these studies stems from the need to understand how substitution on the indole nucleus, in this case with a methyl group at the 5-position, modulates the chemical and biological properties of the parent tryptophol structure.

Interdisciplinary Research Perspectives on Indole Derivatives

The study of indole derivatives is inherently interdisciplinary, bridging synthetic organic chemistry, medicinal chemistry, pharmacology, biochemistry, and materials science. Synthetic chemists continuously develop novel methods for constructing and functionalizing the indole core. scirp.org Medicinal chemists and pharmacologists then investigate how these new derivatives interact with biological targets to treat diseases. tandfonline.com Biochemists study the metabolic pathways of indole compounds and their roles in cellular signaling. In materials science, the unique photophysical properties of the indole ring have been exploited to create organic semiconductors and other functional materials, although specific applications for 1H-Indole-3-ethanol, 5-methyl- in this area have not been reported.

Structure

3D Structure

Properties

Molecular Formula |

C11H13NO |

|---|---|

Molecular Weight |

175.23 g/mol |

IUPAC Name |

2-(5-methyl-1H-indol-3-yl)ethanol |

InChI |

InChI=1S/C11H13NO/c1-8-2-3-11-10(6-8)9(4-5-13)7-12-11/h2-3,6-7,12-13H,4-5H2,1H3 |

InChI Key |

QFEGDUATXAMDLT-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C=C1)NC=C2CCO |

Canonical SMILES |

CC1=CC2=C(C=C1)NC=C2CCO |

Origin of Product |

United States |

Synthetic Methodologies for 1h Indole 3 Ethanol, 5 Methyl and Analogues

Strategies for the Construction of 5-Methylindole (B121678) Ring Systems

The formation of the indole (B1671886) core is the foundational step in the synthesis of 1H-Indole-3-ethanol, 5-methyl-. Various methods have been developed for the synthesis of substituted indoles, with the Fischer indole synthesis being a classic and widely used approach.

Fischer Indole Synthesis and its Variations for Methyl-Substituted Indoles

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a robust reaction for producing indoles from a (substituted) phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions. wikipedia.org This method is highly versatile and can be catalyzed by both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, AlCl₃). wikipedia.orgrsc.org

The general mechanism involves the initial formation of a phenylhydrazone from the reaction of a substituted phenylhydrazine with a carbonyl compound. wikipedia.org This intermediate then isomerizes to an enamine. wikipedia.org Subsequent protonation and a luc.eduluc.edu-sigmatropic rearrangement lead to a diimine, which then cyclizes and eliminates ammonia (B1221849) to form the aromatic indole ring. wikipedia.org

For the synthesis of 5-methylindoles, the starting material would be p-tolylhydrazine (4-methylphenylhydrazine). The choice of the carbonyl component is crucial for the final substitution pattern. The reaction of p-tolylhydrazine with a suitable aldehyde or ketone, followed by acid-catalyzed cyclization, yields the 5-methylindole core. rsc.org For instance, the Japp–Klingemann reaction, a variation of the Fischer synthesis, can be employed to create the necessary hydrazone precursor. rsc.org

Despite its broad applicability, the Fischer indole synthesis can have limitations. Certain substitution patterns on the phenylhydrazine can lead to reaction failure. nih.gov Specifically, electron-donating groups can sometimes promote heterolytic N-N bond cleavage, which competes with the desired sigmatropic rearrangement. nih.gov

Table 1: Examples of Fischer Indole Synthesis for Methyl-Substituted Indoles

| Phenylhydrazine Derivative | Carbonyl Compound | Acid Catalyst | Product | Reference |

| p-Tolylhydrazine | 2-Hydroxymethylene-5-methylcyclohexanone | Acetic Acid/HCl | 1-Oxo-3-methyl-1,2,3,4-tetrahydrocarbazole | rsc.org |

| Phenylhydrazine | 1,4-Cyclohexanedione monoethyleneacetal | Heat | 2,3-Cyclohexenoindole derivative | rsc.org |

Alternative Cyclization Pathways for Indole Core Formation

Besides the Fischer synthesis, several other methods are available for constructing the indole nucleus, some of which offer advantages for specific substitution patterns.

Madelung Synthesis: This method involves the base-catalyzed cyclization of N-acyl-o-toluidines at high temperatures. bhu.ac.in While effective for simple indoles, the harsh conditions can limit its use with sensitive functional groups. bhu.ac.in Modern variations using milder bases like alkyllithiums have expanded its scope. bhu.ac.in

Gassman Indole Synthesis: This one-pot reaction produces 3-thioalkoxyindoles from anilines, which can then be desulfurized to the corresponding indole. luc.edu A significant drawback is its ineffectiveness for preparing indoles with certain electron-donating groups, such as 5-methoxyindole. luc.edu

Sundberg Indole Synthesis: This method involves the cyclization of N-(trifluoroacetyl)-α-anilino acetals in the presence of trifluoroacetic acid and its anhydride, followed by saponification to yield the free indole. luc.eduresearchgate.net It has been shown to be effective for producing 5-methylindole in good yield. luc.edu

Neber Rearrangement: A more recent approach involves the thermal rearrangement of α-aryl azirines, which can be prepared from the corresponding α-aryl ketone oximes. nih.gov This method is complementary to the Fischer synthesis as it starts from an alkyl-substituted benzene (B151609) derivative. nih.gov

Palladium-Catalyzed Cyclizations: Modern synthetic chemistry has seen the development of numerous palladium-catalyzed methods for indole synthesis. mdpi.com These include intramolecular Heck reactions of o-halo-N-allylanilines and the coupling of o-iodoanilines with alkynes. core.ac.ukaalto.fi

Introduction of the Ethanol (B145695) Side Chain at the 3-Position

Once the 5-methylindole core is established, the next critical step is the introduction of the ethanol side chain specifically at the C3 position. The C3 position of the indole ring is the most nucleophilic and thus the preferred site for electrophilic substitution. researchgate.net

Regioselective Functionalization Approaches

Several strategies can be employed to introduce a two-carbon chain at the C3 position, which can then be converted to the ethanol group.

Friedel-Crafts Acylation: This is a direct and common method for introducing an acyl group at the C3 position. mdpi.comresearchgate.net Reacting 5-methylindole with an appropriate acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst, would yield 3-acetyl-5-methylindole. Yttrium triflate has been identified as a particularly effective catalyst for this transformation, especially under microwave irradiation. mdpi.comresearchgate.net

Vilsmeier-Haack Reaction: This reaction introduces a formyl group at the C3 position using a mixture of phosphorus oxychloride and a disubstituted amide like dimethylformamide (DMF). The resulting indole-3-carboxaldehyde (B46971) can then be further elaborated. researchgate.net

Mannich Reaction: The Mannich reaction of indole with formaldehyde (B43269) and a secondary amine (e.g., dimethylamine) yields a gramine (B1672134) derivative (3-(dimethylaminomethyl)indole). bhu.ac.in The dimethylamino group can act as a leaving group in subsequent reactions to introduce other functionalities. bhu.ac.in

Reaction with Michael Acceptors: Indoles can react with α,β-unsaturated carbonyl compounds in the presence of acid to afford 3-substituted products. bhu.ac.in

Reduction Methodologies from Corresponding Carbonyl Precursors

After the successful introduction of a carbonyl-containing side chain at the C3 position, the final step is its reduction to the corresponding ethanol group.

A common precursor for 1H-Indole-3-ethanol, 5-methyl- would be 5-methylindole-3-acetic acid or its ester. The carboxylic acid or ester can be reduced to the primary alcohol using a strong reducing agent.

Lithium Aluminum Hydride (LiAlH₄): This is a powerful and widely used reducing agent capable of reducing carboxylic acids and esters to alcohols. derpharmachemica.com For example, 3-((E)-2-nitrovinyl)-1H-indole can be reduced to 2-(1H-indol-3-yl)ethanamine using LiAlH₄. derpharmachemica.com A similar reduction of the corresponding ester of 5-methylindole-3-acetic acid would yield 1H-Indole-3-ethanol, 5-methyl-.

Other Reducing Agents: While LiAlH₄ is highly effective, other reducing agents can also be considered depending on the specific substrate and desired selectivity.

In some biological systems, the reduction of indole-3-acetaldehyde, a precursor in the indole-3-acetic acid biosynthesis pathway, to indole-3-ethanol has been observed. plos.orgasm.org

Targeted Synthesis of 1H-Indole-3-ethanol, 5-methyl-

A plausible and efficient synthetic route to 1H-Indole-3-ethanol, 5-methyl- would involve a multi-step process combining the strategies discussed above.

A logical sequence would be:

Synthesis of 5-methylindole: Utilizing the Fischer indole synthesis starting from p-tolylhydrazine and a suitable carbonyl compound, or an alternative method like the Sundberg synthesis. wikipedia.orgluc.edu

Introduction of a two-carbon chain at C3: A Friedel-Crafts acylation of 5-methylindole with acetyl chloride to form 3-acetyl-5-methylindole. mdpi.com

Conversion to the acetic acid derivative: The 3-acetyl group can be converted to the corresponding acetic acid derivative through various established methods.

Reduction to the ethanol derivative: Finally, the reduction of the 5-methylindole-3-acetic acid or its ester using a powerful reducing agent like LiAlH₄ would yield the target compound, 1H-Indole-3-ethanol, 5-methyl-.

This targeted approach, by breaking down the synthesis into manageable and well-established reaction steps, provides a reliable pathway for the preparation of 1H-Indole-3-ethanol, 5-methyl-.

Development of Novel Synthetic Routes

The development of new synthetic pathways to 1H-Indole-3-ethanol, 5-methyl- often involves multi-step sequences starting from commercially available precursors. Key strategies include the functionalization of the 5-methylindole core at the 3-position.

One prominent approach involves a two-step process commencing with the formylation of 5-methylindole. The Vilsmeier-Haack reaction is a classic and effective method for introducing a formyl group (-CHO) onto electron-rich aromatic rings like indoles. mychemblog.comchemistrysteps.comorganic-chemistry.org This reaction typically utilizes a Vilsmeier reagent, generated in situ from a disubstituted formamide (B127407) such as N,N-dimethylformamide (DMF) and an acid chloride like phosphorus oxychloride (POCl₃). mychemblog.comchemistrysteps.com The resulting intermediate, 5-methyl-1H-indole-3-carbaldehyde, can then be reduced to the target alcohol.

Another synthetic avenue involves the introduction of a two-carbon unit at the 3-position of 5-methylindole. This can be achieved through alkylation with a suitable two-carbon electrophile. For instance, the reaction of the indolyl anion of 5-methylindole, generated by a strong base, with ethylene (B1197577) oxide serves as a direct method to introduce the hydroxyethyl (B10761427) group. masterorganicchemistry.comresearchgate.netorganicchemistrytutor.com Alternatively, alkylation with a haloethanol, such as 2-chloroethanol, in the presence of a base, can also yield the desired product. thieme-connect.de

A third approach involves the synthesis and subsequent reduction of a glyoxylic acid derivative. 5-Methylindole can be reacted with oxalyl chloride to form 5-methyl-1H-indole-3-glyoxylyl chloride, which can then be converted to the corresponding ethyl ester, ethyl 5-methyl-1H-indole-3-glyoxylate. masterorganicchemistry.com Reduction of this α-ketoester with a powerful reducing agent like lithium aluminum hydride (LiAlH₄) can furnish 1H-Indole-3-ethanol, 5-methyl-. masterorganicchemistry.comlboro.ac.uk

Finally, a route via the corresponding acetonitrile (B52724) derivative is also feasible. The synthesis of (5-methyl-1H-indol-3-yl)acetonitrile can be accomplished, followed by reduction to the amine and subsequent conversion to the alcohol, although this is a more circuitous route. researchgate.net

Optimization of Reaction Conditions for Enhanced Yield and Purity

The optimization of reaction conditions is crucial for maximizing the yield and purity of 1H-Indole-3-ethanol, 5-methyl-. Key parameters that are often fine-tuned include the choice of solvent, temperature, catalyst, and the stoichiometry of reagents.

For the Vilsmeier-Haack formylation of 5-methylindole, the reaction is typically carried out at low temperatures, often starting at 0°C and then proceeding at room temperature or slightly elevated temperatures to ensure complete reaction. mychemblog.com The choice of solvent is also critical, with dichlorometane or DMF itself often being used. mychemblog.com Aqueous workup is necessary to hydrolyze the intermediate iminium salt to the aldehyde. chemistrysteps.com

In the subsequent reduction of 5-methyl-1H-indole-3-carbaldehyde, sodium borohydride (B1222165) (NaBH₄) is a commonly used reducing agent due to its mildness and selectivity for aldehydes and ketones. ambeed.comgoogle.com The reaction is typically performed in an alcoholic solvent such as methanol (B129727) or ethanol at room temperature. ambeed.comgoogle.com The addition of glycols to the alcoholic medium has been reported to significantly accelerate the reduction of indole-3-carboxaldehydes. google.com For the reduction of the more sterically hindered or less reactive glyoxylate (B1226380) esters, a stronger reducing agent like lithium aluminum hydride (LiAlH₄) in an ethereal solvent like tetrahydrofuran (B95107) (THF) is generally required. masterorganicchemistry.comic.ac.uklibretexts.org

In the case of direct alkylation of 5-methylindole with ethylene oxide, the reaction is typically carried out by first forming the Grignard reagent of the indole, 5-methylindolylmagnesium bromide, followed by reaction with ethylene oxide. masterorganicchemistry.comorganicchemistrytutor.com Anhydrous conditions are essential for the success of this reaction. masterorganicchemistry.com For alkylation with 2-chloroethanol, the choice of base and solvent is critical to promote the desired N-alkylation or C-alkylation while minimizing side reactions. thieme-connect.de

The following table summarizes optimized conditions for key reaction steps in the synthesis of 1H-Indole-3-ethanol, 5-methyl- and its precursors.

| Reaction Step | Reagents and Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Vilsmeier-Haack Formylation | 5-methylindole, POCl₃, DMF, 0°C to RT | 5-methyl-1H-indole-3-carbaldehyde | ~90% | mychemblog.comchemistrysteps.com |

| Reduction of Aldehyde | 5-methyl-1H-indole-3-carbaldehyde, NaBH₄, Ethanol/Glycol, RT | 1H-Indole-3-ethanol, 5-methyl- | High | ambeed.comgoogle.com |

| Reduction of α-Ketoester | Ethyl 5-methyl-1H-indole-3-glyoxylate, LiAlH₄, THF, 0°C to RT | 1H-Indole-3-ethanol, 5-methyl- | Good | masterorganicchemistry.comlibretexts.org |

| Alkylation with Ethylene Oxide | 5-Methylindolylmagnesium bromide, Ethylene Oxide, Ether, Anhydrous | 1H-Indole-3-ethanol, 5-methyl- | Moderate | masterorganicchemistry.comorganicchemistrytutor.com |

Scalable Synthetic Protocols for Research Production

For the production of 1H-Indole-3-ethanol, 5-methyl- on a larger scale for research purposes, synthetic protocols must be robust, cost-effective, and safe. The two-step formylation-reduction sequence is often preferred for its reliability and the commercial availability of the starting materials.

Catalytic hydrogenation presents a scalable alternative for the reduction step. For instance, the reduction of a precursor like methyl 5-methyl-1H-indole-3-acetate can be achieved using catalysts such as ruthenium-phosphine complexes under hydrogen pressure. researchgate.net While this method avoids the use of stoichiometric metal hydrides, it requires specialized high-pressure equipment. nih.gov Continuous-flow hydrogenation has also been explored for the synthesis of indole derivatives, offering advantages in terms of safety, efficiency, and scalability. researchgate.net

For the alkylation route, the use of phase-transfer catalysis for the reaction of indoles with alkyl halides has been shown to be effective and scalable. researchgate.net This methodology can potentially be applied to the alkylation of 5-methylindole with 2-chloroethanol, allowing for milder reaction conditions and easier product isolation.

The development of one-pot procedures is also a key consideration for scalable synthesis. A one-pot formylation-reduction sequence, where the Vilsmeier-Haack reaction is followed by in-situ reduction of the resulting aldehyde without isolation, could streamline the process and reduce waste.

The following table outlines a scalable synthetic protocol for the research-scale production of 1H-Indole-3-ethanol, 5-methyl-.

| Step | Procedure | Key Considerations for Scalability |

|---|---|---|

| 1. Formylation | Vilsmeier-Haack reaction of 5-methylindole using POCl₃ and DMF in a suitable solvent like dichloromethane. | Efficient heat management during the exothermic addition of POCl₃. Use of a reactor with good temperature control. |

| 2. Reduction | Reduction of the isolated 5-methyl-1H-indole-3-carbaldehyde using NaBH₄ in ethanol. | Controlled addition of NaBH₄ to manage hydrogen evolution. Use of a solvent that allows for easy product precipitation or extraction. |

| 3. Purification | Crystallization or column chromatography of the final product. | Selection of an appropriate solvent system for efficient crystallization to minimize the need for chromatographic purification on a large scale. |

Chemical Reactivity and Derivatization of the 1h Indole 3 Ethanol, 5 Methyl Scaffold

Electrophilic Aromatic Substitution Reactions on the 5-Methylindole (B121678) Moiety

The indole (B1671886) ring is a π-excessive heterocycle, rendering it highly susceptible to electrophilic attack, a characteristic that dominates its chemistry. researchgate.net This reactivity is significantly influenced by the position of substitution and the nature of existing substituents on the ring.

Electrophilic substitution on the indole scaffold exhibits strong regioselectivity, with the C3 position being the most favored site of attack. researchgate.netasm.org The mechanism for this preference involves the formation of a cationic intermediate, known as a Wheland intermediate or sigma complex. When an electrophile attacks the C3 position, the resulting positive charge is located adjacent to the nitrogen atom (at C2), allowing it to be effectively stabilized through delocalization of the nitrogen's lone pair of electrons without disrupting the aromaticity of the fused benzene (B151609) ring. asm.org This forms a stable 3H-indolium cation. researchgate.net

In contrast, an attack at the C2 position would force the positive charge onto the nitrogen atom while breaking the aromatic sextet of the benzene ring to achieve similar stabilization, which is energetically less favorable. asm.org In the case of 1H-Indole-3-ethanol, 5-methyl-, the C3 position is already occupied by the ethanol (B145695) side chain. Consequently, electrophilic attack is directed to other positions. If the C3 position is substituted, electrophilic attack typically occurs at the C2 position, or alternatively, on the benzene ring, often at the C6 position, depending on the reaction conditions and the nature of the electrophile. researchgate.netCurrent time information in Bangalore, IN.

Studies on substituted indoles have shown that electron-rich groups, such as methyl or methoxy (B1213986) groups, enhance reactivity in various reactions, including condensations and substitutions. sioc-journal.cnresearchgate.net For instance, in the synthesis of 3-substituted indoles, the presence of an electron-rich methyl group at the C5 position can lead to higher reaction yields compared to indoles bearing deactivating halogen substituents at the same position. sioc-journal.cn The increased electron density contributed by the 5-methyl group further stabilizes the cationic intermediate formed during electrophilic attack, thereby lowering the activation energy of the reaction and increasing its rate.

Transformations Involving the Ethanol Side Chain

The 2-(indol-3-yl)ethanol side chain offers a versatile handle for a variety of chemical modifications, allowing for the synthesis of a broad range of derivatives. These transformations primarily involve reactions of the terminal hydroxyl group.

The primary alcohol of the ethanol side chain in 1H-Indole-3-ethanol, 5-methyl- can be selectively oxidized to either the corresponding aldehyde or carboxylic acid under controlled conditions. This transformation mirrors the well-documented oxidation of tryptophol (B1683683) (1H-Indole-3-ethanol). wikipedia.org

The oxidation proceeds in a stepwise manner. A mild oxidation can yield 5-methyl-1H-indole-3-acetaldehyde. Further oxidation of this aldehyde leads to the formation of 5-methyl-1H-indole-3-acetic acid. biosynth.com This pathway is analogous to the biosynthesis of the plant hormone indole-3-acetic acid (IAA) from tryptophan in various microorganisms, which proceeds through indole-3-pyruvate and indole-3-acetaldehyde (IAAld) as key intermediates. oup.comnih.govnih.gov Aldehyde dehydrogenases are responsible for the final oxidation step from IAAld to IAA in these biological systems. asm.orgnih.gov

| Starting Material | Reaction Type | Product | Product Class |

|---|---|---|---|

| 1H-Indole-3-ethanol, 5-methyl- | Mild Oxidation | 5-Methyl-1H-indole-3-acetaldehyde | Aldehyde |

| 5-Methyl-1H-indole-3-acetaldehyde | Further Oxidation | 5-Methyl-1H-indole-3-acetic acid | Carboxylic Acid |

The hydroxyl group of the ethanol side chain can readily undergo esterification and etherification to produce a variety of derivatives.

Esterification involves the reaction of the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or anhydride. For example, tryptophol is known to form tryptophol acetate. oup.com The esterification of tryptophol derivatives with β,γ-unsaturated α-keto acids has been achieved using standard coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and 1-hydroxybenzotriazole (B26582) (HOBt). sioc-journal.cn The Mitsunobu reaction, using reagents like diethyl azodicarboxylate (DEAD) and triphenylphosphine, is another powerful method for the esterification of alcohols, including those on indole scaffolds. nih.gov

Etherification can be accomplished through methods such as the Williamson ether synthesis, where the alcohol is deprotonated with a base to form an alkoxide, which then displaces a halide from an alkyl halide. More advanced, continuous-flow procedures using a Lewis acid catalyst have been developed for the synthesis of etherified tryptophol derivatives, where an alcohol solvent participates directly in the reaction. benthamdirect.comingentaconnect.com

| Reaction Type | Reagents | Product Type |

|---|---|---|

| Esterification | Carboxylic Acid, Acid Catalyst (e.g., H₂SO₄) | Indole-3-ethyl ester |

| Esterification | Acyl Chloride, Base (e.g., Pyridine) | Indole-3-ethyl ester |

| Esterification (Mitsunobu) | Carboxylic Acid, DEAD, PPh₃ | Indole-3-ethyl ester |

| Etherification (Williamson) | Base (e.g., NaH), Alkyl Halide (R-X) | Indole-3-ethyl ether |

Amidation of the 1H-Indole-3-ethanol, 5-methyl- scaffold is typically achieved indirectly. The ethanol side chain must first be oxidized to the corresponding carboxylic acid, 5-methyl-1H-indole-3-acetic acid. This acid can then be activated and coupled with a primary or secondary amine to form the desired amide. Standard peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or HATU are commonly used for this transformation. This multi-step approach has been used to synthesize various amino acid and dipeptide-like derivatives of indole-3-acetic acid. researchgate.net

Other Condensation Reactions can be performed on the aldehyde intermediate, 5-methyl-1H-indole-3-acetaldehyde. The carbonyl group of the aldehyde is electrophilic and can react with a variety of nucleophiles.

Knoevenagel Condensation: The aldehyde can react with compounds containing an active methylene (B1212753) group (e.g., malononitrile, ethyl cyanoacetate) in the presence of a basic catalyst like piperidine (B6355638) to form α,β-unsaturated products. acs.orgrsc.org

Schiff Base Formation: Condensation with primary amines or hydrazide derivatives leads to the formation of imines (Schiff bases) or hydrazones, respectively. researchgate.net These reactions are often catalyzed by a small amount of acid.

These condensation reactions significantly expand the synthetic utility of the 1H-Indole-3-ethanol, 5-methyl- scaffold by allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Formation of Complex Indole-Based Architectures

The 1H-Indole-3-ethanol, 5-methyl- scaffold serves as a valuable starting point for the synthesis of more complex molecular architectures. The reactivity of the indole nucleus, particularly at the C3 position and the N-H group, combined with the functionality of the ethanol side chain, allows for a diverse range of chemical transformations. These reactions are instrumental in constructing fused heterocyclic systems and conjugated molecules with significant potential in various fields of chemical and biological research.

Synthesis of Fused Heterocyclic Systems (e.g., Oxadiazoles, Benzimidazoles, Pyrazolones) Incorporating the Indole Moiety

The fusion of additional heterocyclic rings onto the 5-methyl-indole framework is a common strategy to create novel compounds with enhanced biological activities. The ethanol side chain at C3 can be readily converted into other functional groups, such as carboxylic acids or aldehydes, which then act as key intermediates for cyclization reactions.

Oxadiazoles: The synthesis of 1,3,4-oxadiazoles linked to the 5-methyl-indole core has been achieved starting from 5-methyl-indole-3-acetic acid. A representative synthetic pathway involves a multi-step process. Initially, the indole-3-acetic acid derivative is converted to its corresponding methyl ester, which then reacts with hydrazine (B178648) hydrate (B1144303) to form the carbohydrazide (B1668358). This intermediate undergoes cyclization with carbon disulfide in the presence of a base to yield the 5-[(5-methyl-1H-indol-3-yl)methyl]-1,3,4-oxadiazole-2(3H)-thione. The thione can be further functionalized, for example, through S-alkylation to produce a library of 2,5-disubstituted 1,3,4-oxadiazole (B1194373) derivatives. nih.gov

A study detailed the preparation of a series of 2-[(1H-indol-3-yl)methyl]-5-(alkylthio)-1,3,4-oxadiazoles, including the 5-methyl-indole analogue, and evaluated their biological activities. nih.gov

Table 1: Synthesis of Indole-Based 1,3,4-Oxadiazoles

| Starting Material | Key Intermediate | Cyclizing Reagent | Final Product Class | Ref. |

|---|

Benzimidazoles: Indole-benzimidazole hybrids are another important class of fused systems. These are typically synthesized by condensing an indole-3-carboxaldehyde (B46971) or indole-3-carboxylic acid derivative with an o-phenylenediamine. For instance, 5-methyl-1H-indole-3-carboxaldehyde can be reacted with various substituted o-phenylenediamines under acidic conditions (e.g., using p-toluenesulfonic acid) to yield the corresponding 2-(5-methyl-1H-indol-3-yl)-1H-benzo[d]imidazole derivatives. ajol.infoinnovareacademics.in This condensation reaction forms the imidazole (B134444) ring fused to the benzene ring of the o-phenylenediamine, creating a direct link between the two heterocyclic systems at the indole C3 position. ajol.info

Pyrazolones: The synthesis of indole-pyrazolone conjugates is often achieved through a Knoevenagel condensation. This reaction typically involves the condensation of an indole-3-carboxaldehyde with a pyrazolone (B3327878) containing an active methylene group, such as 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. scirp.orgderpharmachemica.commdpi.com The reaction, often catalyzed by a base like piperidine, results in the formation of a new carbon-carbon double bond, linking the two heterocyclic moieties. scirp.orgacs.org Research has demonstrated the synthesis of various 4-[(indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone derivatives using this approach. mdpi.com

Table 2: Synthesis of Indole-Pyrazolone Conjugates via Knoevenagel Condensation

| Indole Reactant | Pyrazolone Reactant | Catalyst | Product Class | Ref. |

|---|---|---|---|---|

| 1H-Indole-3-carboxaldehyde | 5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one | Piperidine | 4-[1H-indol-3-ylmethylene]-1H-pyrazol-5(4H)-one | scirp.org |

Mannich Reactions and Gramine (B1672134) Derivatives

The Mannich reaction is a cornerstone of indole chemistry, providing a powerful method for the C3-aminomethylation of the indole ring to form 'gramine' and its derivatives. mdpi.com For the 5-methyl-indole scaffold, this reaction introduces a dimethylaminomethyl group, or other substituted aminomethyl groups, at the electron-rich C3 position. researchgate.net

The classical Mannich reaction involves reacting the 5-methyl-indole with formaldehyde (B43269) and a secondary amine, such as dimethylamine (B145610), typically in a solvent like acetic acid. mdpi.com This produces 3-((dimethylamino)methyl)-5-methyl-1H-indole, a 5-methyl substituted gramine. Various catalysts, including zinc chloride and ionic liquids, have been employed to improve reaction efficiency and yield. mdpi.com

These gramine derivatives are not merely final products but also versatile synthetic intermediates. The dimethylamino group is an excellent leaving group, allowing for facile nucleophilic substitution by a wide range of carbon and heteroatom nucleophiles, thus providing access to a vast array of 3-substituted indole derivatives. researchgate.net

A study reported the synthesis of a 5-methyl-6-acetyl substituted indole which was subsequently derivatized via a Mannich reaction with dimethylamine and formaldehyde to yield the corresponding gramine derivative, 1-{3-[(dimethylamino)methyl]-5-methyl-1H-indol-6-yl}ethan-1-one. researchgate.net This highlights the compatibility of the Mannich reaction with other substituents on the indole ring.

Click Chemistry Applications for Indole Conjugates

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a highly efficient and versatile strategy for creating complex molecular conjugates. acs.org This methodology can be applied to the 1H-Indole-3-ethanol, 5-methyl- scaffold by introducing either an azide (B81097) or a terminal alkyne functionality, which can then be "clicked" onto a complementary reaction partner.

A common approach involves the N-alkylation of the indole nitrogen with a propargyl group (containing a terminal alkyne) or an azidoalkyl group. For example, the nitrogen of a 5-methyl-indole derivative can be reacted with propargyl bromide in the presence of a base to install the alkyne handle. mdpi.comnih.gov Alternatively, the hydroxyl group of the ethanol side chain could be converted to an azide (e.g., via mesylation followed by substitution with sodium azide) to prepare 3-(2-azidoethyl)-5-methyl-1H-indole. lookchem.com

These functionalized indole precursors are then ready for the CuAAC reaction. Research has shown the successful synthesis of 1,2,3-triazole-incorporated indole-pyrazolone hybrids. acs.orgnih.gov In this work, an N-propargylated indole-3-carbaldehyde was first condensed with a pyrazolone, and the resulting alkyne-containing conjugate was then reacted with various organic azides using a copper(I) catalyst (typically generated in situ from CuSO₄ and a reducing agent like sodium ascorbate) to form the final triazole-linked products in high yields. acs.orgnih.gov This modular approach allows for the rapid assembly of a diverse library of complex indole conjugates.

Table 3: Click Chemistry Approach for Indole Conjugates

| Indole Precursor | Reaction Partner | Catalyst System | Product Linkage | Ref. |

|---|---|---|---|---|

| N-Propargyl-indole-3-carbaldehyde derivative | Organic Azide | CuSO₄ / Sodium Ascorbate | 1,2,3-Triazole | acs.orgnih.gov |

Stereochemical Considerations in Derivatization

The parent compound, 1H-Indole-3-ethanol, 5-methyl-, is achiral as it does not possess any stereocenters. However, stereochemistry becomes a critical consideration during its derivatization, as many chemical transformations can introduce one or more chiral centers into the molecule. The biological activity of the resulting derivatives is often highly dependent on their stereochemical configuration.

Chirality can be introduced at the carbon atom adjacent to the indole ring (Cα of the side chain). For example, oxidation of the primary alcohol of the ethanol side chain to an aldehyde or ketone, followed by a nucleophilic addition or reduction, can create a stereocenter.

Asymmetric Reduction: If the ethanol side chain is oxidized to form 1-(5-methyl-1H-indol-3-yl)ethan-2-one, its subsequent reduction to a secondary alcohol, 1-(5-methyl-1H-indol-3-yl)ethan-1-ol, can be performed using chiral reducing agents or catalysts to selectively produce one enantiomer over the other. Methods for the analogous non-methylated indole include the use of chiral catalysts for asymmetric hydrogenation.

Asymmetric Addition: Another strategy involves the asymmetric addition of a methyl group (e.g., from a Grignard reagent) to 2-(5-methyl-1H-indol-3-yl)acetaldehyde, catalyzed by a chiral ligand, to form a chiral secondary alcohol.

Controlling the stereochemistry is crucial because different enantiomers or diastereomers of a complex indole derivative can have vastly different affinities for biological targets, such as enzymes and receptors. researchgate.net For instance, in the synthesis of complex fused systems like cyclohepta[b]indoles from 3-indolylmethanols (structurally related to indole-ethanols), controlling the diastereoselectivity of the cyclization is key to obtaining the desired biologically active isomer. researchgate.net The enantiospecific synthesis of complex natural products often relies on carefully planned steps that introduce and preserve the correct stereochemistry throughout the synthetic sequence. rsc.org Therefore, the development of stereoselective derivatization methods for the 1H-Indole-3-ethanol, 5-methyl- scaffold is essential for its application in medicinal chemistry and the synthesis of bioactive compounds.

Biosynthetic Pathways and Natural Occurrence of 1h Indole 3 Ethanol, 5 Methyl

Tryptophan Catabolism and the Biogenesis of Indole-3-ethanol Metabolites

The primary precursor for the biosynthesis of indole-3-ethanol and its derivatives is the essential amino acid L-tryptophan. youtube.comfrontiersin.org The catabolic pathway leading to these compounds is a multi-step enzymatic process observed across various organisms. The general pathway for the formation of tryptophol (B1683683) from tryptophan is well-documented and serves as a model for the biogenesis of its methylated analogs. wikipedia.org

The process typically begins with the deamination of tryptophan to form indole-3-pyruvic acid. This reaction is catalyzed by tryptophan aminotransferase. Subsequently, indole-3-pyruvic acid undergoes decarboxylation, mediated by an indolepyruvate decarboxylase, to yield indole-3-acetaldehyde. wikipedia.org The final step is the reduction of indole-3-acetaldehyde to indole-3-ethanol (tryptophol) by an alcohol dehydrogenase, specifically an indole-3-acetaldehyde reductase. wikipedia.orgwikipedia.orghmdb.ca

Based on this established pathway, the biogenesis of 1H-Indole-3-ethanol, 5-methyl- is hypothesized to follow an analogous route starting from 5-methyl-L-tryptophan. sigmaaldrich.com This precursor, a derivative of tryptophan, would be similarly acted upon by the same classes of enzymes.

Hypothesized Biosynthetic Pathway:

Transamination: 5-methyl-L-tryptophan is converted to 5-methyl-indole-3-pyruvic acid by a tryptophan aminotransferase.

Decarboxylation: 5-methyl-indole-3-pyruvic acid is then decarboxylated to form 5-methyl-indole-3-acetaldehyde.

Reduction: Finally, 5-methyl-indole-3-acetaldehyde is reduced to 1H-Indole-3-ethanol, 5-methyl- by an alcohol dehydrogenase/reductase.

Evidence supporting this hypothesis comes from studies on tryptophan-metabolizing enzymes, which have been shown to act on various tryptophan derivatives. nih.gov

| Precursor | Intermediate 1 | Intermediate 2 | Final Product |

| L-Tryptophan | Indole-3-pyruvic acid | Indole-3-acetaldehyde | 1H-Indole-3-ethanol (Tryptophol) |

| 5-Methyl-L-tryptophan | 5-Methyl-indole-3-pyruvic acid (hypothesized) | 5-Methyl-indole-3-acetaldehyde (hypothesized) | 1H-Indole-3-ethanol, 5-methyl- (hypothesized) |

Microbial Production and Secretion of Indole (B1671886) Derivatives

Microorganisms, particularly gut bacteria and yeasts, are significant producers of indole and its derivatives through the metabolism of tryptophan. creative-enzymes.com The production of these compounds is a key aspect of inter-species and inter-kingdom signaling. creative-enzymes.com

The enzyme tryptophanase, found in various bacteria, can cleave tryptophan to produce indole. Furthermore, many microbial species possess the necessary enzymes to convert tryptophan to tryptophol. wikipedia.org For instance, the yeast Saccharomyces cerevisiae is known to produce tryptophol as a secondary product of ethanol (B145695) fermentation. wikipedia.org Studies have shown that S. cerevisiae can take up the tryptophan analog 5-methyl-tryptophan. nih.gov This suggests that if the downstream enzymes for tryptophan catabolism in yeast can also process the methylated intermediates, S. cerevisiae could potentially produce 5-methyl-1H-indole-3-ethanol.

Additionally, 5-methyl-tryptophan has been identified as a substrate for tryptophanase, indicating that bacteria with this enzyme could generate 5-methylindole (B121678). creative-enzymes.comcreative-enzymes.com The subsequent conversion of this intermediate to other 5-methylated indole derivatives by microbial enzymes is plausible. The microbial synthesis of 5-hydroxytryptophan (B29612) (5-HTP), another tryptophan derivative, has been extensively studied and optimized, demonstrating the capacity of microorganisms to produce modified indole compounds. nih.govnih.govresearchgate.net

Role as Plant Metabolites and Phytohormones (e.g., Auxin Precursor)

Indole-3-ethanol (tryptophol) is a known plant metabolite, found in species such as cucumber (Cucumis sativus) and Scots pine (Pinus sylvestris). wikipedia.org It is recognized as a growth-promoting substance and, crucially, as a precursor to the primary plant hormone auxin, indole-3-acetic acid (IAA). wikipedia.orgnih.gov The conversion of tryptophol back to indole-3-acetaldehyde, which is then oxidized to IAA, is an established part of auxin biosynthesis pathways in some plants. wikipedia.org

Given this precedent, 1H-Indole-3-ethanol, 5-methyl- may also function as a plant metabolite and an auxin precursor. Research has demonstrated that 5-methylindole-3-acetic acid acts as a potent plant growth regulator, exhibiting auxin activity. chemimpex.com This strongly supports the hypothesis that 5-methyl-1H-indole-3-ethanol could be a naturally occurring precursor to this active auxin analog in plants. The metabolic pathway would likely mirror that of IAA formation from tryptophol, involving the oxidation of 5-methyl-1H-indole-3-ethanol to 5-methyl-indole-3-acetaldehyde, followed by its conversion to 5-methyl-indole-3-acetic acid.

| Compound | Potential Role in Plants |

| 1H-Indole-3-ethanol (Tryptophol) | Metabolite, Precursor to Indole-3-acetic acid (Auxin) |

| 1H-Indole-3-ethanol, 5-methyl- | Hypothesized metabolite, Potential precursor to 5-Methylindole-3-acetic acid (Auxin analog) |

Occurrence in Marine Organisms and Other Natural Product Sources

Marine environments are a rich source of diverse natural products, including a vast array of indole alkaloids isolated from sponges, fungi, and bacteria. worldoceanreview.com These marine indole derivatives exhibit a wide range of chemical structures, often featuring halogenation (bromination or iodination) and other modifications. worldoceanreview.com

While a multitude of substituted indole compounds have been identified from marine organisms, the specific natural occurrence of 1H-Indole-3-ethanol, 5-methyl- has not been prominently reported in the reviewed scientific literature. However, the presence of various other methylated and functionalized indoles in marine life suggests that its existence in these ecosystems is plausible. For example, simple indole derivatives and more complex alkaloids have been isolated from marine sponges like Hyrtios sp. and fungi associated with marine algae. worldoceanreview.com The vast, largely unexplored biodiversity of marine microorganisms may yet reveal natural sources of 5-methyl-1H-indole-3-ethanol. worldoceanreview.com

Enzyme-Mediated Transformations in Biological Systems

The transformation of tryptophan and its derivatives into compounds like 1H-Indole-3-ethanol, 5-methyl- is entirely dependent on the action of specific enzymes. The key enzymatic steps are catalyzed by families of enzymes that exhibit varying degrees of substrate specificity.

Tryptophan Aminotransferases (TATs): These pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes initiate the pathway by converting the amino acid to its corresponding α-keto acid. mdpi.com

Indolepyruvate Decarboxylases (IPDCs): These enzymes catalyze the removal of a carboxyl group from indole-3-pyruvic acid and its derivatives.

Alcohol Dehydrogenases/Reductases: This broad family of enzymes carries out the final reduction step. Specifically, indole-3-acetaldehyde reductases (NADH or NADPH dependent) convert indole-3-acetaldehyde to tryptophol. wikipedia.org It is highly probable that a similar enzyme is responsible for the reduction of 5-methyl-indole-3-acetaldehyde.

Furthermore, enzymes like indoleamine 2,3-dioxygenase (IDO) are known to metabolize tryptophan and its derivatives, including 5-substituted tryptophans, as part of the kynurenine (B1673888) pathway. nih.govnih.gov While this pathway does not lead to indole-3-ethanol, it demonstrates that enzymes in biological systems can process 5-methylated indole rings. This enzymatic promiscuity or adaptability supports the likelihood that the enzymes of the tryptophol pathway can also utilize 5-methyl-tryptophan as a substrate.

| Enzyme Class | Role in Biosynthesis | Substrate (Hypothesized for 5-methyl derivative) |

| Tryptophan Aminotransferase | Transamination | 5-Methyl-L-tryptophan |

| Indolepyruvate Decarboxylase | Decarboxylation | 5-Methyl-indole-3-pyruvic acid |

| Alcohol Dehydrogenase / Indole-3-acetaldehyde Reductase | Reduction | 5-Methyl-indole-3-acetaldehyde |

Advanced Analytical and Computational Methodologies for 1h Indole 3 Ethanol, 5 Methyl Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the structural analysis of organic molecules like 1H-Indole-3-ethanol, 5-methyl-. By examining the interaction of the molecule with electromagnetic radiation, detailed information about its chemical structure can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of 1H-Indole-3-ethanol, 5-methyl- by mapping the hydrogen (¹H) and carbon (¹³C) atomic frameworks.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 1H-Indole-3-ethanol, 5-methyl-, the spectrum is expected to show distinct signals for the indole (B1671886) N-H proton, the aromatic protons on the substituted benzene (B151609) ring, the proton at the C2 position of the indole ring, the methylene (B1212753) protons of the ethanol (B145695) side chain, and the protons of the methyl group. The substitution at the 5-position simplifies the aromatic region compared to the unsubstituted parent compound, tryptophol (B1683683). researchgate.net

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For 1H-Indole-3-ethanol, 5-methyl-, a total of 11 distinct signals are expected, corresponding to the 11 carbon atoms in the molecule. The chemical shifts provide insight into the electronic environment of each carbon, distinguishing between aromatic, aliphatic, and functionalized carbons. chemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1H-Indole-3-ethanol, 5-methyl- Predicted values are based on analysis of tryptophol and 5-substituted indole derivatives.

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | ¹H Multiplicity |

|---|---|---|---|

| N1-H | ~8.0 | - | br s |

| C2-H | ~7.0 | ~123.0 | s |

| C3 | - | ~112.0 | - |

| C4-H | ~7.4 | ~119.0 | s |

| C5 | - | ~129.0 | - |

| C6-H | ~6.9 | ~121.0 | d |

| C7-H | ~7.2 | ~111.0 | d |

| C8 (C3a) | - | ~128.0 | - |

| C9 (C7a) | - | ~134.0 | - |

| C1' (-CH₂-) | ~2.9 | ~29.0 | t |

| C2' (-CH₂OH) | ~3.8 | ~62.0 | t |

| 5-CH₃ | ~2.4 | ~21.0 | s |

br s = broad singlet, s = singlet, d = doublet, t = triplet

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the specific functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 1H-Indole-3-ethanol, 5-methyl- is characterized by absorption bands corresponding to the N-H group of the indole, the O-H group of the primary alcohol, aromatic and aliphatic C-H bonds, and the C=C bonds of the aromatic system.

Table 2: Characteristic IR Absorption Bands for 1H-Indole-3-ethanol, 5-methyl-

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Alcohol) | Stretching | 3500 - 3200 | Strong, Broad |

| N-H (Indole) | Stretching | ~3400 | Medium |

| C-H (Aromatic) | Stretching | 3100 - 3000 | Medium |

| C-H (Aliphatic) | Stretching | 3000 - 2850 | Medium |

| C=C (Aromatic) | Stretching | 1600 - 1450 | Medium to Weak |

| C-O (Alcohol) | Stretching | ~1050 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns. For 1H-Indole-3-ethanol, 5-methyl- (molecular formula C₁₁H₁₃NO), the molecular weight is 175.23 g/mol .

In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) is expected at an m/z (mass-to-charge ratio) of 175. The fragmentation of tryptophol derivatives is well-characterized. The most significant fragmentation pathway involves the cleavage of the Cα-Cβ bond of the ethanol side chain, which is favorable due to the formation of a highly stable, resonance-stabilized indoylmethyl cation. This results in a prominent base peak at m/z 144 for the 5-methyl derivative. scirp.orgnih.gov

Table 3: Expected Mass Spectrometry Fragments for 1H-Indole-3-ethanol, 5-methyl-

| m/z | Proposed Fragment Structure | Description |

|---|---|---|

| 175 | [C₁₁H₁₃NO]⁺ | Molecular Ion (M⁺) |

| 144 | [C₁₀H₁₀N]⁺ | Base Peak; loss of •CH₂OH |

Chromatographic Methods for Separation and Purification

Chromatographic techniques are essential for separating 1H-Indole-3-ethanol, 5-methyl- from reaction mixtures or natural extracts and for assessing its purity.

Thin Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of a chemical reaction, identify compounds in a mixture, and assess the purity of a substance. scispace.com For a moderately polar compound like 1H-Indole-3-ethanol, 5-methyl-, a silica gel plate (often with a fluorescent indicator, F₂₅₄) is typically used as the stationary phase.

The mobile phase, or eluent, is a crucial component that determines the separation. The choice of solvent system depends on the polarity of the compounds to be separated. york.ac.uk A mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or diethyl ether) is commonly employed. rochester.edu The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is used to characterize the compound in a given solvent system. Adjusting the solvent polarity allows for the optimization of separation.

Table 4: Typical TLC Solvent Systems for Separation of Indole Derivatives

| Solvent System (v/v) | Polarity | Expected Rf Range for 1H-Indole-3-ethanol, 5-methyl- |

|---|---|---|

| Hexane / Ethyl Acetate (4:1) | Low | 0.1 - 0.3 |

| Hexane / Ethyl Acetate (1:1) | Medium | 0.4 - 0.6 |

| Dichloromethane / Methanol (B129727) (95:5) | Medium-High | 0.5 - 0.7 |

| 100% Ethyl Acetate | High | > 0.7 |

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of components in a mixture. For the analysis of 1H-Indole-3-ethanol, 5-methyl-, reversed-phase HPLC (RP-HPLC) is the most common mode. nih.gov

In RP-HPLC, the stationary phase is non-polar (e.g., a C8 or C18 silica-based column), and the mobile phase is polar. The separation is based on the differential partitioning of the analyte between the two phases. A gradient elution, where the composition of the mobile phase is changed over time (typically by increasing the proportion of an organic solvent like acetonitrile (B52724) or methanol in water), is often used to achieve optimal separation of complex mixtures. nih.gov Detection is commonly performed using a UV-Vis detector, as the indole ring has a strong chromophore with a characteristic absorbance maximum around 280 nm. For trace-level analysis, fluorescence detection offers significantly higher sensitivity. asianpubs.org

Table 5: Typical HPLC Parameters for Analysis of 1H-Indole-3-ethanol, 5-methyl-

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 or C8 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile (or Methanol) and Water |

| Modifier | 0.1% Formic Acid or Trifluoroacetic Acid (TFA) |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis at ~280 nm or Fluorescence (Ex: ~280 nm, Em: ~350 nm) |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

X-ray Crystallography for Precise Three-Dimensional Structure Determination

For instance, the crystal structure of other indole-containing compounds reveals a planar indole ring system mdpi.comiucr.orgeurjchem.comnih.govnih.gov. It is anticipated that 1H-Indole-3-ethanol, 5-methyl- would exhibit a similarly planar indole nucleus. The ethanol substituent at the C3 position would introduce a degree of conformational flexibility around the C-C and C-O single bonds.

Table 1: Expected Crystallographic Parameters for 1H-Indole-3-ethanol, 5-methyl- Based on Related Indole Structures

| Parameter | Expected Value/Range |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| C-C bond length (indole ring) | ~1.36 - 1.45 Å |

| C-N bond length (indole ring) | ~1.37 - 1.38 Å |

| C-C bond length (ethanol side chain) | ~1.52 Å |

| C-O bond length (ethanol side chain) | ~1.43 Å |

The determination of the crystal structure of 1H-Indole-3-ethanol, 5-methyl- would involve growing a single crystal of the compound, which can be achieved through methods like slow evaporation of a suitable solvent. The crystal would then be mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the atomic positions can be determined with high precision. This experimental data would provide the definitive solid-state structure, confirming the planarity of the indole ring and revealing the preferred conformation of the ethanol side chain.

Computational Chemistry Approaches

Computational chemistry provides powerful tools to complement experimental data and to predict molecular properties that may be difficult or impossible to measure directly. For 1H-Indole-3-ethanol, 5-methyl-, Density Functional Theory and molecular dynamics simulations are particularly valuable.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict a variety of molecular properties, including optimized geometry, vibrational frequencies (IR and Raman spectra), and electronic properties such as HOMO-LUMO energy gaps. DFT calculations have been successfully applied to various substituted indoles to understand their electronic behavior rsc.orgniscpr.res.inchemrxiv.orgresearchgate.netnih.gov.

For 1H-Indole-3-ethanol, 5-methyl-, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-31G(d), could predict the optimized molecular geometry in the gas phase. These calculations would provide bond lengths and angles that can be compared with experimental data if it becomes available.

Furthermore, DFT can predict spectroscopic properties. For example, the calculated vibrational frequencies can be correlated with experimental infrared (IR) and Raman spectra to aid in the assignment of spectral bands to specific molecular vibrations. The prediction of NMR chemical shifts is another powerful application of DFT, assisting in the interpretation of ¹H and ¹³C NMR spectra.

Table 2: Predicted Electronic Properties of 1H-Indole-3-ethanol, 5-methyl- from DFT (Hypothetical)

| Property | Predicted Value |

| HOMO Energy | ~ -5.5 eV |

| LUMO Energy | ~ -0.2 eV |

| HOMO-LUMO Gap | ~ 5.3 eV |

| Dipole Moment | ~ 2.5 D |

The HOMO-LUMO energy gap is a crucial parameter that provides insight into the chemical reactivity and electronic transitions of a molecule. A smaller gap generally indicates a more reactive molecule. The methyl group at the 5-position is an electron-donating group, which is expected to raise the HOMO energy level and slightly decrease the HOMO-LUMO gap compared to the unsubstituted indole-3-ethanol.

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. These simulations can provide detailed information about the conformational flexibility of 1H-Indole-3-ethanol, 5-methyl- and its potential interactions with biological macromolecules, such as proteins.

The ethanol side chain of 1H-Indole-3-ethanol, 5-methyl- can adopt various conformations due to rotation around its single bonds. MD simulations can explore the potential energy surface of the molecule and identify the most stable conformers in different environments, such as in a vacuum or in a solvent like water or ethanol researchgate.netresearchgate.net. This is crucial for understanding how the molecule might behave in a biological system.

In the context of drug discovery, MD simulations are invaluable for studying how a ligand, such as 1H-Indole-3-ethanol, 5-methyl-, binds to a protein target. By placing the molecule in the active site of a protein, the simulation can track its movement and interactions over nanoseconds or even microseconds. This allows for the identification of key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. Such studies have been performed for other indole derivatives to understand their binding mechanisms nih.govnih.govmdpi.comacs.orgscilit.com.

Table 3: Potential Ligand-Protein Interactions for 1H-Indole-3-ethanol, 5-methyl- Explored by MD Simulations

| Interaction Type | Potential Interacting Groups |

| Hydrogen Bonding | Indole N-H, Ethanol O-H |

| Hydrophobic Interactions | Indole ring, methyl group |

| π-π Stacking | Indole ring with aromatic amino acid residues (e.g., Phe, Tyr, Trp) |

By calculating the binding free energy from MD simulations, it is possible to predict the binding affinity of 1H-Indole-3-ethanol, 5-methyl- to a specific protein target. This information is critical for the rational design of new molecules with improved biological activity.

Future Research Directions and Translational Opportunities

Development of Eco-Friendly and Sustainable Synthetic Routes

The chemical synthesis of indole (B1671886) derivatives has traditionally relied on methods that can be resource-intensive and generate significant waste. Future research will likely focus on the development of greener and more sustainable synthetic pathways to 1H-Indole-3-ethanol, 5-methyl-. This includes the use of microwave-assisted organic synthesis, which can significantly reduce reaction times and energy consumption. tandfonline.com Additionally, the exploration of one-pot, multicomponent reactions offers a streamlined approach to constructing the indole scaffold from simple, readily available starting materials, minimizing the need for intermediate purification steps and reducing solvent usage. rsc.orgrsc.org Biocatalysis, leveraging enzymes or whole-cell systems, represents another promising green approach, offering high selectivity and mild reaction conditions. guidechem.com The development of such eco-friendly methods will be crucial for the scalable and environmentally responsible production of this and other indole derivatives for research and potential commercial applications.

Exploration of Novel Bioactive Properties for Undiscovered Therapeutic Applications

The indole nucleus is a privileged scaffold in medicinal chemistry, present in a wide array of natural products and synthetic drugs with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. mdpi.comnih.gov Tryptophol (B1683683) itself has been shown to possess sleep-inducing and antifungal activities. nih.govmedchemexpress.com The introduction of a methyl group at the C5 position of the indole ring can significantly modulate these biological effects.

Future research should focus on a broad-based screening of 1H-Indole-3-ethanol, 5-methyl- to uncover its full therapeutic potential. Given the established role of indole derivatives as anticancer agents, investigating its cytotoxicity against a panel of cancer cell lines is a logical first step. nih.gov Furthermore, its potential as an antimicrobial agent against various pathogenic bacteria and fungi warrants investigation. The anti-inflammatory properties of this compound could also be explored in various in vitro and in vivo models of inflammation. The structural similarity to serotonin (B10506) and other neuroactive indoles suggests that its effects on the central nervous system, beyond sedation, should also be systematically evaluated.

| Potential Therapeutic Application | Rationale based on Related Compounds |

| Anticancer | The indole scaffold is a common feature in many anticancer drugs. nih.gov |

| Antimicrobial | Tryptophol and other indole derivatives have demonstrated antifungal and antibacterial activity. nih.govmedchemexpress.com |

| Anti-inflammatory | Many indole-containing compounds exhibit potent anti-inflammatory effects. nih.gov |

| Neuroactive Agent | Structural similarities to serotonin and the known sleep-inducing properties of tryptophol suggest potential CNS activity. nih.gov |

Rational Design and Synthesis of Optimized Analogues with Enhanced Potency and Selectivity

Structure-activity relationship (SAR) studies are fundamental to optimizing the therapeutic potential of a lead compound. For 1H-Indole-3-ethanol, 5-methyl-, future research should involve the rational design and synthesis of a library of analogues to probe the impact of structural modifications on biological activity. nih.govnih.gov Key areas for modification could include:

Substitution on the Indole Ring: Introducing various substituents at other positions of the indole nucleus to explore their effects on potency and selectivity.

Modification of the Ethanol (B145695) Side Chain: Altering the length of the alkyl chain, introducing branching, or replacing the hydroxyl group with other functional groups could lead to improved pharmacokinetic and pharmacodynamic properties.

N-Alkylation or N-Arylation: Modification of the indole nitrogen can significantly impact the compound's properties and biological activity.

These rationally designed analogues can then be screened for various biological activities, and the resulting SAR data can be used to build predictive models for the design of even more potent and selective compounds.

Application of Metabolomics and Proteomics in Understanding Biological Roles

To fully elucidate the biological roles and mechanisms of action of 1H-Indole-3-ethanol, 5-methyl-, the application of "omics" technologies will be indispensable. Metabolomics can be employed to study the impact of this compound on the metabolic profiles of cells or organisms. nih.gov As a derivative of tryptophan metabolism, it is plausible that 1H-Indole-3-ethanol, 5-methyl- could influence various metabolic pathways. metabolon.com Studies have shown that gut microbiota-derived indole compounds can play a significant role in host metabolism and disease. nih.govfrontiersin.org

Proteomics, on the other hand, can provide a global view of the changes in protein expression and post-translational modifications in response to treatment with the compound. nih.gov This can help in identifying the specific protein targets and signaling pathways that are modulated by 1H-Indole-3-ethanol, 5-methyl-, offering crucial insights into its mechanism of action. Integrated multi-omics approaches, combining metabolomics, proteomics, and transcriptomics, will provide a comprehensive understanding of the compound's biological effects.

| "Omics" Technology | Potential Application for 1H-Indole-3-ethanol, 5-methyl- |

| Metabolomics | To identify changes in cellular metabolic pathways upon treatment and understand its role as a metabolic modulator. nih.gov |

| Proteomics | To identify protein targets and signaling pathways affected by the compound, elucidating its mechanism of action. nih.gov |

| Transcriptomics | To analyze changes in gene expression in response to the compound, providing insights into its regulatory effects. |

Integration of Artificial Intelligence and Machine Learning in Chemical Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are increasingly being used to accelerate the drug discovery process. github.io In the context of 1H-Indole-3-ethanol, 5-methyl-, AI and ML can be applied in several ways. Machine learning models can be trained on existing data of indole derivatives to predict the potential bioactivities of novel, rationally designed analogues, thereby prioritizing the synthesis of the most promising candidates. nih.govresearchgate.net

Furthermore, generative AI models can be used to design novel indole-based compounds with desired properties, such as high potency, selectivity, and favorable pharmacokinetic profiles. These computational approaches can significantly reduce the time and cost associated with traditional drug discovery and development by enabling a more targeted and efficient exploration of chemical space.

Q & A

Basic Research Questions

Q. What are the key spectroscopic methods for confirming the structure of 5-methyl-1H-indole-3-ethanol?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural confirmation. For example, -NMR can identify the indole ring protons (δ 6.8–7.4 ppm) and the ethanol side chain (δ 3.6–4.0 ppm), while -NMR resolves aromatic carbons (δ 110–140 ppm) and hydroxyl-bearing carbons (δ 60–70 ppm). High-Resolution Mass Spectrometry (HR-MS) validates molecular weight (CHNO: 175.26 g/mol). These methods align with protocols used for analogous indole derivatives .

Q. How is 5-methyl-1H-indole-3-ethanol synthesized, and what are common intermediates?

- Answer : A typical route involves alkylation of 5-methylindole followed by reduction. For instance, 5-methylindole-3-carbaldehyde is treated with benzyl bromide under basic conditions, then reduced using NaBH to yield the ethanol derivative. Reaction optimization (e.g., solvent, catalyst) is critical, as seen in iodine-catalyzed indole electrophilic substitutions (e.g., 51–98% yields in MeCN with I) .

Q. What natural sources produce 5-methyl-1H-indole-3-ethanol?

- Answer : The compound is a metabolite in Saccharomyces cerevisiae and plants, often linked to secondary metabolic pathways. Extraction protocols involve ethyl acetate partitioning and HPLC purification, as demonstrated in studies on yeast-derived indole alcohols .

Advanced Research Questions

Q. How can ring puckering analysis refine the conformational study of 5-methyl-1H-indole-ethanol derivatives?

- Answer : Puckering coordinates (amplitude q and phase angle φ) quantify nonplanar ring distortions. For indole derivatives, Cremer-Pople parameters derived from crystallographic data (e.g., via SHELX refinement) reveal substituent effects on ring geometry. This method resolves pseudorotation dynamics in five-membered heterocycles .

Q. What methodologies assess the antioxidant activity of 5-methyl-1H-indole-3-ethanol?

- Answer : Standard assays include:

- DPPH/FRAP : Measures radical scavenging capacity (IC values).

- Hydroxyl radical scavenging : Quantifies protection against oxidative DNA damage.

Comparative studies show indole alcohols like 5-methyl-1H-indole-3-ethanol exhibit activity at 0.10 mg/mL, validated via UV-Vis spectroscopy and HPLC .

Q. How do computational models predict the bioactivity of 5-methyl-1H-indole-3-ethanol analogs?

- Answer : Density Functional Theory (DFT) calculates electronic properties (HOMO-LUMO gaps) to correlate with antioxidant or cytotoxic activity. Molecular docking against targets like cytochrome P450 enzymes or DNA topoisomerases identifies binding modes, as shown in studies on thiadiazole-indole hybrids .

Q. What strategies optimize the regioselective synthesis of 5-methylindole derivatives?

- Answer : Catalytic systems (e.g., I/MeCN at 40°C) enhance electrophilic substitution at the indole C3 position. Kinetic vs. thermodynamic control is managed via temperature (e.g., 24–98% yield improvements at 40°C vs. RT) .

Q. How is X-ray crystallography applied to resolve structural ambiguities in 5-methyl-1H-indole-3-ethanol complexes?

- Answer : SHELXL refines high-resolution data to determine bond lengths, angles, and hydrogen-bonding networks. For example, ethanol solvates in crystal lattices are resolved using O-H···N interactions, with R-factors < 0.05 .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.